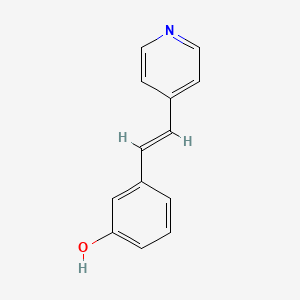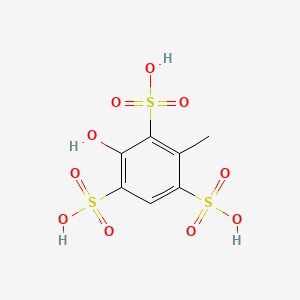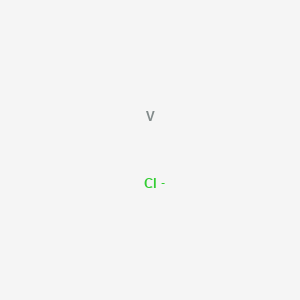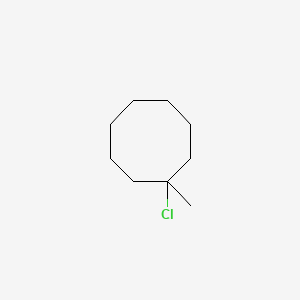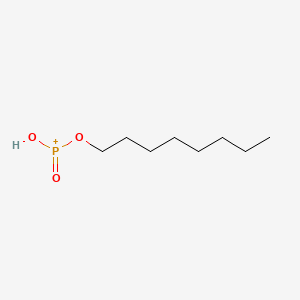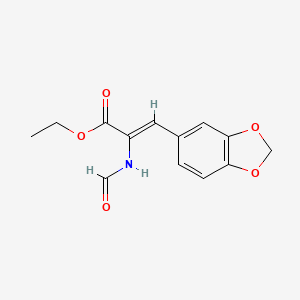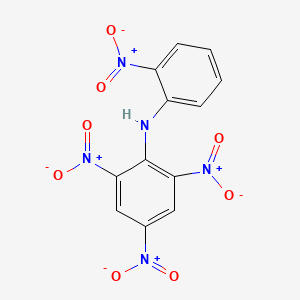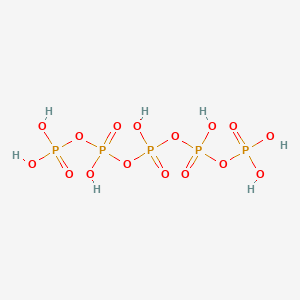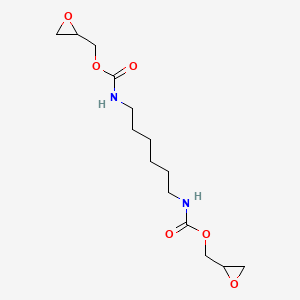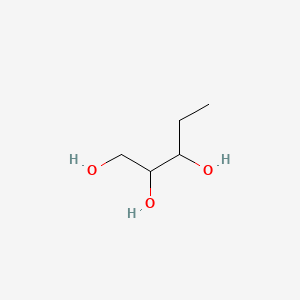
1,2,3-Pentanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Pentane-1,2,3-tricarboxylic acid.
Reduction: Pentane-1,2,3-triol derivatives.
Substitution: Pentane-1,2,3-trichloride.
科学的研究の応用
1,2,3-Pentanetriol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxyl groups.
作用機序
The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.
類似化合物との比較
1,2,4-Butanetriol: Another triol with a similar structure but different hydroxyl group positions.
1,2,5-Pentanetriol: A triol with hydroxyl groups at different positions on the pentane chain.
Glycerol (1,2,3-Propanetriol): A well-known triol with three hydroxyl groups on a three-carbon chain.
Uniqueness: 1,2,3-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical properties and reactivity compared to other triols. This unique structure makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
5371-48-2 |
|---|---|
分子式 |
C5H12O3 |
分子量 |
120.15 g/mol |
IUPAC名 |
pentane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |
InChIキー |
AALKGALVYCZETF-UHFFFAOYSA-N |
正規SMILES |
CCC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


